2-chloro-4-fluoro-N-methylbenzamide
Description
2-Chloro-4-fluoro-N-methylbenzamide (C₈H₆ClFNO) is a benzamide derivative featuring a chloro substituent at position 2, a fluoro substituent at position 4, and a methylamide group at the benzamide nitrogen. This compound belongs to a class of aromatic amides known for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The chloro and fluoro substituents impart electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. The methylamide group contributes to steric and hydrogen-bonding properties, which are critical for molecular interactions in biological systems or crystalline packing .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H7ClFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) |
InChI Key |
KVIYBCNGSRDWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2-Cl and 4-F substituents in this compound reduce electron density at the aromatic ring, favoring electrophilic substitution at meta/para positions. This contrasts with 4-Chloro-N-(2-methoxyphenyl)benzamide, where the methoxy group (electron-donating) directs reactivity to ortho/para positions .
- Hydrogen Bonding : The methylamide group in the target compound participates in weaker hydrogen bonding compared to the phenylamide group in 2-chloro-4-fluoro-N-phenylbenzamide, which forms intermolecular N–H⋯O bonds in crystalline structures .
- Solubility : Compounds with polar substituents (e.g., sulfonyl in , methoxy in ) exhibit higher aqueous solubility than the target compound.
Comparison with Analogues :
- N-Phenyl Derivatives : 2-Chloro-4-fluoro-N-phenylbenzamide is synthesized similarly using aniline instead of methylamine, yielding a higher molecular weight product with distinct crystallinity .
- Sulfonamide Analogues : Compounds like 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide require additional steps, such as sulfonation or iodination, increasing synthetic complexity .
Fluorescence and Spectroscopic Properties
While direct fluorescence data for this compound are unavailable, related compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit pH-dependent fluorescence intensity, peaking at neutral pH due to optimal protonation states . The target compound’s fluorescence may be quenched by the chloro and fluoro substituents, which are known to reduce quantum yields in aromatic systems.
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